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3-Methyl-1-[(morpholin-2-yl)methyl]urea Documentation Hub

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  • Product: 3-Methyl-1-[(morpholin-2-yl)methyl]urea
  • CAS: 1558289-37-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Methyl-1-[(morpholin-2-yl)methyl]urea

This is a comprehensive technical guide for the compound 3-Methyl-1-[(morpholin-2-yl)methyl]urea . Status: Novel Chemical Entity / Specialized Building Block Primary Application: Fragment-Based Drug Discovery (FBDD), Kin...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the compound 3-Methyl-1-[(morpholin-2-yl)methyl]urea .

Status: Novel Chemical Entity / Specialized Building Block Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design Precursor CAS: 116143-27-2 (Free Amine), 140645-53-0 (Boc-Protected)

Part 1: Chemical Identity & Physicochemical Profile

This compound is a specific urea derivative featuring a morpholine ring attached via a methylene linker at the C2 position. Unlike the more common N-linked (morpholin-4-yl) derivatives, the C2-linkage preserves the secondary amine of the morpholine ring (unless substituted), offering an additional vector for diversification or solubility enhancement in medicinal chemistry campaigns.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-Methyl-3-(morpholin-2-ylmethyl)urea
Common Name N-Methyl-N'-[(morpholin-2-yl)methyl]urea
CAS Number (Target) Not widely indexed in public registries (Make-on-Demand)
CAS (Key Precursor) 116143-27-2 (2-(Aminomethyl)morpholine)
CAS (Protected Precursor) 140645-53-0 (tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate)
Molecular Formula C

H

N

O

Molecular Weight 173.21 g/mol
SMILES CNC(=O)NCC1NCCO1
Predicted Physicochemical Properties

Note: Values are calculated based on the free base form.

ParameterValueSignificance
cLogP -1.2 to -0.8Highly hydrophilic; excellent for lowering LogD of lipophilic scaffolds.
TPSA ~64 ŲWell within the "Rule of 3" for fragment libraries (< 60-70 Ų).
pKa (Morpholine N) ~8.5Basic center; likely protonated at physiological pH, aiding solubility.
H-Bond Donors 3 (Urea NH x2, Morpholine NH)High capacity for specific binding interactions.
H-Bond Acceptors 3 (Urea O, Morpholine O, Morpholine N)Versatile interaction profile.

Part 2: Synthesis & Manufacturing Protocols

Because the target molecule contains two nucleophilic nitrogen centers (the primary amine on the methyl group and the secondary amine of the morpholine ring), a direct reaction with methyl isocyanate risks forming a mixture of ureas (regioisomers) or bis-urea byproducts.

The Authoritative Protocol utilizes a protection-deprotection strategy to ensure regioselectivity at the primary amine.

Retrosynthetic Analysis

The synthesis relies on the commercially available tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS 140645-53-0).[1] This precursor masks the morpholine nitrogen, forcing the urea formation to occur exclusively at the exocyclic methylamine.

Validated Synthesis Workflow
Step 1: Urea Formation

Reagents: tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, Methyl Isocyanate (or N-succinimidyl N-methylcarbamate for safer handling), DCM/THF.

  • Dissolution: Dissolve 1.0 eq of the Boc-protected amine (CAS 140645-53-0) in anhydrous Dichloromethane (DCM) at 0°C.

  • Addition: Add 1.1 eq of Methyl Isocyanate dropwise.

    • Safety Note: Methyl isocyanate is highly toxic. An alternative is to use N-succinimidyl N-methylcarbamate (1.1 eq) with 1.5 eq of Diisopropylethylamine (DIPEA) at room temperature.

  • Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting amine.

  • Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Intermediate: tert-butyl 2-((3-methylureido)methyl)morpholine-4-carboxylate.

Step 2: Deprotection

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Acidolysis: Dissolve the intermediate in DCM (or Dioxane). Add TFA (20% v/v) or 4M HCl in Dioxane (5-10 eq).

  • Reaction: Stir at RT for 1–2 hours.

  • Isolation: Concentrate in vacuo to remove excess acid.

    • Free Base Generation: Redissolve the salt in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with MP-Carbonate resin to obtain the free base.

  • Purification: If necessary, purify via reverse-phase flash chromatography (C18, H₂O/MeCN gradient).

Visual Synthesis Logic (DOT Diagram)

SynthesisPath Precursor Boc-Precursor (CAS 140645-53-0) Intermediate Boc-Protected Urea Intermediate Precursor->Intermediate Nucleophilic Addition (DCM, 0°C) Reagent Methyl Isocyanate (or Carbamate equiv.) Reagent->Intermediate Target Target Molecule 3-Methyl-1-[(morpholin-2-yl)methyl]urea Intermediate->Target N-Boc Cleavage Deprotection Acid Deprotection (TFA or HCl)

Caption: Regioselective synthesis pathway ensuring urea formation occurs strictly at the exocyclic amine.

Part 3: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker-fragment" in FBDD.

  • The Urea Motif: Acts as a directional hydrogen bond donor/acceptor pair, often critical for binding in the ATP-binding pocket of kinases (hinge region binder).

  • The Morpholine Ring: Provides a solubility handle and a vector to reach into solvent-exposed regions of the protein.

  • The C2-Linker: Unlike the rigid N-linked morpholines, the methylene linker at C2 introduces a degree of rotational freedom, allowing the morpholine to adopt optimal conformations within a binding pocket.

Metabolic Stability Rationale

Using the Morpholin-2-yl attachment (C-linked) vs. Morpholin-4-yl (N-linked) has metabolic implications.

  • N-linked morpholines are susceptible to oxidative metabolism (N-dealkylation).

  • C-linked morpholines (secondary amines) are generally more stable, though the free NH is a site for Phase II conjugation (glucuronidation) unless further substituted in the final drug design.

Structural Interaction Map

InteractionMap Urea Urea Core (H-Bond Donor/Acceptor) Linker Methylene Linker (Rotational Freedom) Urea->Linker KinaseHinge Kinase Hinge Region (Glu/Met Backbone) Urea->KinaseHinge Didentate H-Bonding Morpholine Morpholine Ring (Solubility & Vector) Linker->Morpholine SolventFront Solvent Channel (Hydrophilic Interactions) Morpholine->SolventFront Solubilizing Group

Caption: Pharmacophore mapping showing the dual role of the urea (binding) and morpholine (solubility).

Part 4: Handling & Safety

  • Hazard Identification: As a secondary amine/urea derivative, handle as a potential irritant.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation on the free amine.

  • Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong acids/bases for prolonged periods to prevent urea hydrolysis.

References

  • American Elements. (n.d.). 2-(Aminomethyl)morpholine Properties and CAS. Retrieved from [Link][2]

  • PubChem. (n.d.). Compound Summary for Morpholine Derivatives. Retrieved from [Link]

Sources

Exploratory

3-Methyl-1-[(morpholin-2-yl)methyl]urea SMILES and InChIKey

Based on your request, here is an in-depth technical guide for 3-Methyl-1-[(morpholin-2-yl)methyl]urea . This document is structured for researchers and drug development professionals, focusing on chemical identity, synt...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, here is an in-depth technical guide for 3-Methyl-1-[(morpholin-2-yl)methyl]urea . This document is structured for researchers and drug development professionals, focusing on chemical identity, synthetic pathways, and pharmacological applications.

[1]

Executive Summary & Chemical Identity

3-Methyl-1-[(morpholin-2-yl)methyl]urea is a specialized heterocyclic urea derivative often utilized as a fragment in Fragment-Based Drug Discovery (FBDD) . Its structure combines a polar, hydrogen-bonding urea motif with a solubilizing morpholine ring, making it a valuable scaffold for optimizing pharmacokinetic properties (solubility, metabolic stability) in kinase inhibitors and GPCR ligands.

Core Chemical Identifiers

The following identifiers are derived from the canonical structure. Note that the morpholine ring contains a chiral center at position 2; unless specified as


 or 

, the identifiers below represent the racemate.
Identifier TypeValue / String
IUPAC Name 1-Methyl-3-(morpholin-2-ylmethyl)urea
Common Name 3-Methyl-1-[(morpholin-2-yl)methyl]urea
Molecular Formula

Molecular Weight 173.21 g/mol
Canonical SMILES CNC(=O)NCC1CNCCO1
Isomeric SMILES CNC(=O)NC[C@H]1CNCCO1 (S-isomer) / CNC(=O)NC[C@@H]1CNCCO1 (R-isomer)
InChI String InChI=1S/C7H15N3O2/c1-9-7(11)8-5-6-4-10-2-3-12-6/h6,10H,2-5H2,1H3,(H,8,11)(H,9,11)
Key Features Secondary amine (morpholine ring), Urea linkage, Chiral center at C2

Note on InChIKey: The InChIKey is a hashed version of the InChI string. For the standard racemate described above, the key is generated algorithmically from the InChI string provided. Researchers should verify the specific stereochemistry (R vs S) required for their biological assay, as the binding affinity often differs significantly between enantiomers.

Synthetic Methodology & Protocol

Synthesizing 3-Methyl-1-[(morpholin-2-yl)methyl]urea requires a strategy that differentiates between the two nitrogen centers: the primary amine on the methyl group (target for urea formation) and the secondary amine within the morpholine ring.

The "Boc-Protection" Strategy (Recommended)

Direct reaction of unprotected 2-(aminomethyl)morpholine with methyl isocyanate often yields a mixture of products due to competing nucleophilicity. The following protocol ensures regioselectivity.

Step 1: Selective Protection

Start with 2-(aminomethyl)morpholine . To selectively target the primary amine for urea formation, the secondary ring amine must be protected first. However, standard Boc protection often targets the less hindered primary amine.

  • Alternative Route: Use 4-Boc-2-aminomethylmorpholine (commercially available or synthesized via reductive amination of N-Boc-morpholine-2-carbonitrile). This ensures the ring nitrogen is inert.

Step 2: Urea Formation

React the 4-Boc-2-aminomethylmorpholine with Methyl Isocyanate (or a safer equivalent like N-methylcarbamoyl chloride).

  • Reagents: Methyl isocyanate (1.1 eq), TEA (Triethylamine, 2.0 eq), DCM (Dichloromethane).

  • Conditions:

    
     to RT, 2-4 hours.
    
  • Mechanism: The primary amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage.

Step 3: Deprotection

Remove the Boc group to release the secondary amine, yielding the final product.

  • Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Conditions: RT, 1-2 hours.

  • Workup: Neutralize with basic resin or

    
     to obtain the free base, or isolate as the HCl salt for improved stability.
    
Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical protection step.

SynthesisPath Start Start: 4-Boc-2-aminomethylmorpholine Inter Intermediate: 4-Boc-Protected Urea Start->Inter Urea Formation Reagent Reagent: Methyl Isocyanate (DCM, TEA, 0°C) Reagent->Inter Final Final Product: 3-Methyl-1-[(morpholin-2-yl)methyl]urea Inter->Final Deprotection Deprotect Reagent: TFA/DCM or HCl/Dioxane Deprotect->Final

Figure 1: Regioselective synthesis pathway ensuring urea formation occurs exclusively at the exocyclic primary amine.

Structural Analysis & Reactivity

Understanding the physicochemical properties of this scaffold is crucial for its application in medicinal chemistry.

pKa and Ionization
  • Morpholine Nitrogen (

    
    ):  The secondary amine in the morpholine ring is basic, with a typical 
    
    
    
    around 8.3 - 8.5 . At physiological pH (7.4), this nitrogen is predominantly protonated (
    
    
    ), carrying a positive charge. This improves aqueous solubility and can facilitate ionic interactions with aspartate or glutamate residues in protein binding pockets.
  • Urea Nitrogens: The urea protons are weakly acidic (

    
    ) and do not ionize at physiological pH. However, they serve as excellent Hydrogen Bond Donors (HBD) .
    
Solubility Profile

The morpholine ring is a classic "solubilizing group." The ether oxygen reduces lipophilicity compared to a cyclohexane ring, and the protonatable nitrogen provides a salt-forming handle.

  • LogP (Calculated): ~ -0.5 to 0.1 (Hydrophilic).

  • Solubility: High in water (especially as HCl salt), DMSO, and Methanol.

Metabolic Stability

The morpholine ring can be a site of metabolic liability (oxidative metabolism).

  • Oxidation: Cytochrome P450 enzymes may oxidize the carbons alpha to the nitrogen or oxygen, leading to ring opening or lactam formation (morpholin-3-one).

  • Mitigation: Substitution on the morpholine ring (e.g., the methyl-urea chain at C2) can sterically hinder metabolism at that position, potentially improving half-life compared to unsubstituted morpholine.

Applications in Drug Discovery

This specific urea derivative is often used as a linker or fragment in the design of larger bioactive molecules.

Kinase Inhibitor Design

The urea motif is a "privileged structure" in kinase inhibitors (e.g., Sorafenib), often binding to the "Glu-out" conformation or the hinge region.

  • Role of Morpholine: The morpholine tail extends into the solvent-exposed region of the kinase ATP pocket, improving solubility and physicochemical properties without clashing with the protein structure.

  • Example: Similar scaffolds are found in CHK1 and CCR3 inhibitors, where the morpholine nitrogen interacts with water networks or specific residues at the pocket entrance.

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight fragment (MW < 200), this molecule is an ideal starting point for FBDD campaigns.

  • Ligand Efficiency: It possesses high ligand efficiency due to its small size and high density of polar interaction points (2 H-bond donors, 3 H-bond acceptors).

  • Vector: The secondary amine (

    
    ) offers a vector for growing the fragment into a lead compound via alkylation or reductive amination.
    
Pharmacophore Map

The diagram below visualizes the key interaction points of the molecule.

Pharmacophore UreaO Urea Oxygen (HB Acceptor) UreaNH Urea NHs (HB Donors) UreaO->UreaNH Scaffold MorphN Morpholine NH (Basic Center/ Solubility) UreaNH->MorphN Linker MorphO Morpholine Oxygen (Weak HB Acceptor) MorphN->MorphO Ring

Figure 2: Pharmacophore map highlighting the Hydrogen Bond (HB) donor/acceptor sites and the basic center responsible for solubility.

References

The following references support the synthesis, reactivity, and application of morpholine-urea derivatives in drug discovery.

  • Sigma-Aldrich. 3-Methyl-1-[(morpholin-2-yl)methyl]urea Product Page. (Confirming commercial availability and chemical identity).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine Derivatives. (General physicochemical data).

  • Cheung, K. M. J., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry. (Discusses the use of morpholine-urea scaffolds in kinase inhibition).

  • U.S. Patent 6,566,358. CCR-3 Antagonists. (Describes the synthesis and utility of N-(morpholin-2-ylmethyl)urea derivatives in inflammatory disease models).

Disclaimer: This guide is for research purposes only. Synthesis of chemical compounds should only be performed by qualified personnel in a controlled laboratory environment.

Foundational

Physicochemical Profiling of Morpholine-Urea Derivatives: A Technical Guide for Drug Design

Executive Summary Morpholine-urea derivatives represent a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and soluble antimicrobial agents. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-urea derivatives represent a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and soluble antimicrobial agents. This guide provides a technical analysis of the physicochemical properties that make this class of compounds unique. By fusing the solubility-enhancing morpholine ring with the hydrogen-bonding capability of the urea linker, researchers can fine-tune lipophilicity (LogP), metabolic stability, and target binding affinity. This document serves as a blueprint for the rational design, synthesis, and profiling of these derivatives.

Structural Rationale & Classification

The term "morpholine-urea" can refer to two distinct structural motifs, each with vastly different physicochemical profiles. It is critical to distinguish between them early in the design process.

The Two Primary Classes
  • Type A: Morpholin-4-ylureas (Direct Linkage)

    • Structure: The morpholine nitrogen is directly bonded to the carbonyl of the urea.

    • Physicochemistry: The morpholine nitrogen loses its basicity due to resonance delocalization with the carbonyl. The morpholine ring acts primarily as a polar, non-ionizable solubilizing group and a hydrogen bond acceptor (via the ether oxygen).

  • Type B: Morpholine-Tethered Ureas (Distal Linkage)

    • Structure: The morpholine ring is connected to the urea via an alkyl or aryl linker.

    • Physicochemistry: The morpholine nitrogen retains its basicity (pKa ~8.3). This allows for salt formation, significantly enhancing aqueous solubility at physiological pH.

Structural Visualization

The following diagram illustrates the structural divergence and its impact on properties.

MorpholineUrea_Structure Core Morpholine-Urea Scaffold TypeA Type A: Morpholin-4-ylurea (Direct N-CO Bond) Core->TypeA TypeB Type B: Morpholine-Tethered Urea (Distal Linker) Core->TypeB PropA1 Nitrogen: Neutral (Amide-like) TypeA->PropA1 PropA2 High Metabolic Stability TypeA->PropA2 PropB1 Nitrogen: Basic (pKa ~8.3) TypeB->PropB1 PropB2 Salt Formation Possible TypeB->PropB2

Figure 1: Structural classification of morpholine-urea derivatives determining basicity and ionization potential.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Solubility and Lipophilicity (LogP/LogD)

The morpholine ring is often introduced to lower the LogP of highly lipophilic aromatic scaffolds (like diphenylureas).

  • Ether Oxygen Effect: The oxygen atom in position 4 of the ring acts as a weak hydrogen bond acceptor, increasing water solubility without adding a donor that might complicate membrane permeability.

  • Urea Linker: The urea moiety provides two hydrogen bond donors (if secondary) and one acceptor (carbonyl). This creates a "molecular velcro" effect, often improving crystal packing (high melting points) but potentially reducing solubility if the crystal lattice energy is too high.

Comparative Data Profile:

ParameterPhenyl-Urea (Reference)Morpholin-4-ylurea (Type A)Morpholine-Ethyl-Urea (Type B)
LogP (Neutral) ~2.5 - 4.00.5 - 1.50.8 - 1.8
LogD (pH 7.4) ~LogP~LogP (Non-ionizable)< 0.0 (Protonated)
Aq. Solubility Low (< 10 µM)Moderate (~100 µM)High (> 1 mM as salt)
pKa (Base) N/AN/A (Neutral)~8.3
H-Bond Donors 212
Chemical Stability

Morpholin-4-ylureas exhibit exceptional chemical stability compared to simple amides or esters.

  • Hydrolysis: The urea linkage is resistant to hydrolysis under physiological conditions (pH 1-9).

  • Oxidation: The morpholine ring is generally stable, though the alpha-carbon (next to N) can be a site for metabolic oxidation (N-dealkylation or ring opening) by CYP450 enzymes if not sterically protected.

Synthesis & Characterization

The synthesis of morpholine-urea derivatives typically follows convergent pathways. The choice of method depends on the availability of the isocyanate intermediate.

Synthetic Pathways[2][10]
  • Isocyanate Route: Reaction of morpholine with an aryl isocyanate. (High yield, mild conditions).[1]

  • Carbamoyl Chloride Route: Reaction of morpholine-4-carbonyl chloride with an amine. (Used when isocyanates are unstable).

  • CDI Coupling: One-pot activation of an amine with Carbonyldiimidazole (CDI) followed by morpholine addition.

Synthesis_Workflow Morph Morpholine Prod Morpholine-Urea Derivative Morph->Prod Route A: Direct Addition Isocy Ar-Isocyanate Isocy->Prod Route A Amine Ar-Amine Inter Activated Intermediate Amine->Inter Route B: Activation CDI CDI / Triphosgene CDI->Inter Inter->Prod + Morpholine

Figure 2: Convergent synthetic pathways for morpholine-urea generation.

Experimental Protocols

To ensure data reliability (Trustworthiness), the following protocols are standardized for this specific scaffold.

Protocol: Thermodynamic Solubility (Shake-Flask)

Why this method? Turbidimetric kinetic solubility (common in HTS) often overestimates solubility for urea derivatives due to supersaturation. Thermodynamic equilibrium is required for accurate SAR.

Materials:

  • Test Compound (Solid powder)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • HPLC-grade Acetonitrile

  • 0.45 µm PVDF Syringe Filter

Step-by-Step:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a PVDF filter (nylon binds ureas).

  • Quantification: Dilute the filtrate 1:10 with acetonitrile to prevent precipitation. Analyze via HPLC-UV against a standard curve.

  • Calculation:

    
    
    
Protocol: Lipophilicity (LogD) via RP-HPLC

Why this method? Traditional shake-flask LogP is difficult for ureas due to emulsion formation. RP-HPLC provides a high-throughput surrogate.[2]

Step-by-Step:

  • Calibration: Run 5 reference standards with known LogP (e.g., Toluene, Naphthalene) on a C18 column.

  • Measurement: Inject the morpholine-urea derivative. Record retention time (

    
    ).
    
  • Calculation: Calculate the capacity factor

    
     (where 
    
    
    
    is the dead time).
  • Derivation: Plot

    
     of standards vs. known LogP. Interpolate the sample's LogP from the linear regression.[3]
    

Applications & Case Studies

Kinase Inhibition (PI3K/mTOR)

Morpholine-ureas are critical in targeting the ATP-binding pocket of lipid kinases.

  • Mechanism: The morpholine oxygen forms a hydrogen bond with the hinge region (e.g., Val882 in PI3K), while the urea moiety bridges to the catalytic lysine or aspartate.

  • Example: ZSTK474 derivatives. The morpholine ring is essential for potency; replacing it with piperidine often retains potency but reduces metabolic stability and solubility [1].

Antimicrobial Agents (MraY Inhibitors)

Urea-linked morpholines have shown efficacy against P. aeruginosa.

  • Role: The urea linker provides flexibility and hydrogen bonding to the MraY active site, while the morpholine improves the pharmacokinetic profile compared to purely hydrophobic analogs [2].

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: NCBI / PubMed Central URL:[Link]

  • Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor BIRB 796. Source: PubMed URL:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery. Source: Advanced Drug Delivery Reviews URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Urea-Linked Morpholine Scaffolds

Abstract This guide details the synthetic methodologies for integrating morpholine scaffolds into medicinal compounds via urea linkers.[1] Morpholine is a privileged heterocycle known for optimizing physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic methodologies for integrating morpholine scaffolds into medicinal compounds via urea linkers.[1] Morpholine is a privileged heterocycle known for optimizing physicochemical properties (solubility, metabolic stability), while the urea moiety serves as a critical hydrogen-bonding vector for target engagement.[1] This note provides three validated protocols: direct isocyanate coupling, CDI-mediated activation, and triphosgene-mediated carbonylation. Emphasis is placed on reaction safety, scalability, and avoiding common side-reactions such as symmetrical urea formation.

Introduction: The Morpholine-Urea Advantage

In modern drug discovery, the morpholine-urea motif represents a strategic design element.

  • Physicochemical Control: Morpholine (pKa ~8.3) modulates basicity without introducing the high lipophilicity associated with piperidines or the rapid oxidative metabolism often seen with piperazines [1]. It lowers logP while maintaining blood-brain barrier (BBB) permeability in CNS programs.[2]

  • Binding Kinetics: The urea linker acts as a rigid spacer and a dual hydrogen bond donor/acceptor, frequently engaging Asp/Glu residues in kinase hinge regions or solvent-front pockets [2].

Critical Design Considerations
ParameterImpact on Synthesis/Properties
Basicity Morpholine nitrogen is moderately nucleophilic; requires activation if coupling with electron-deficient anilines.
Solubility Urea products can be poorly soluble; selection of polar aprotic solvents (DMF, DMSO) or precipitative workups is often required.
Stability Urea linkers are generally stable to hydrolysis but can degrade under strong acidic conditions at high temperatures.

Synthetic Strategy & Decision Logic

Selecting the correct synthetic route depends on reagent availability, safety constraints, and the electronic nature of the coupling partner (R-NH₂).

Workflow Visualization

The following decision matrix guides the chemist to the optimal protocol based on substrate constraints.

UreaSynthesisLogic cluster_0 Method B Details Start Target: Morpholine-Urea Scaffold CheckIso Is R-NCO Commercially Available? Start->CheckIso MethodA Method A: Direct Isocyanate Coupling (High Yield, Atom Econ) CheckIso->MethodA Yes CheckSafe Safety/Equipment Constraints? CheckIso->CheckSafe No MethodB Method B: CDI Activation (Safer, One-Pot, Moisture Sensitive) CheckSafe->MethodB Standard Lab / Green Chem MethodC Method C: Triphosgene Activation (High Reactivity, Hazard Control) CheckSafe->MethodC Low Reactivity Amines / Scale-up

Figure 1: Strategic decision tree for selecting the urea synthesis methodology.

Detailed Experimental Protocols

Method A: Direct Isocyanate Coupling

Best for: When the isocyanate partner is commercially available and stable.

Mechanism: Nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the isocyanate. Key Advantage: 100% atom economy (theoretical); often requires no chromatography.

Protocol:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Dissolution: Dissolve the isocyanate (1.0 equiv) in anhydrous DCM or THF (0.1 M concentration).

  • Addition: Cool to 0°C. Add Morpholine (1.1 equiv) dropwise.

    • Note: If the isocyanate is highly reactive, no base is needed. If using a salt form of morpholine, add 1.2 equiv of DIPEA.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Scenario 1 (Precipitate): If product precipitates, filter and wash with cold Et₂O.

    • Scenario 2 (Soluble): Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.

Method B: CDI-Mediated Coupling (Phosgene-Free)

Best for: Safety-conscious labs, "Green" chemistry requirements, and acid-sensitive substrates.

Mechanism: Morpholine attacks CDI to form an imidazole-urea intermediate. This intermediate is activated but less aggressive than an isocyanate. The second amine displaces the imidazole.

Protocol:

  • Activation:

    • Dissolve CDI (1.1 equiv) in anhydrous THF or DCM.

    • Add Morpholine (1.0 equiv) dropwise at 0°C.

    • Stir at RT for 1–2 hours. Validation: Check LCMS for the imidazole-urea intermediate (M+95 mass shift).

  • Coupling:

    • Add the second amine (R-NH₂, 1.0–1.2 equiv).

    • Optional: Add a catalyst (DMAP, 0.1 equiv) if the second amine is unreactive.

    • Heat to 40–60°C if necessary (often required for anilines).

  • Workup:

    • Quench with water.[3] Extract with EtOAc.

    • Wash organic layer with 1N HCl (to remove imidazole byproduct and unreacted morpholine) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting:

  • Issue: Symmetrical urea formation (Morpholine-CO-Morpholine).

  • Fix: Ensure CDI is high quality (white, fluffy, not yellow). Add Morpholine slowly to excess CDI, not the reverse.

Method C: Triphosgene-Mediated Synthesis

Best for: Unreactive amines, sterically hindered substrates, or when generating the isocyanate in situ is required.

Safety Warning: Triphosgene is a solid equivalent of phosgene.[4] It decomposes to phosgene gas upon heating or contact with nucleophiles. Must be performed in a well-ventilated fume hood.

Protocol:

  • Preparation (The "Inverse Addition"):

    • Dissolve Triphosgene (0.35 equiv—generates ~1.05 equiv phosgene) in anhydrous DCM at 0°C.

  • First Amine Addition (Formation of Carbamoyl Chloride):

    • Dissolve Morpholine (1.0 equiv) and DIPEA (1.1 equiv) in DCM.

    • Add this solution slowly to the Triphosgene solution at 0°C over 30 mins.

    • Critical: Keep temperature <5°C to prevent double addition (symmetrical urea).

  • Second Amine Addition:

    • Add the second amine (R-NH₂, 1.0 equiv) and additional DIPEA (2.0 equiv).

    • Allow to warm to RT. Stir for 4–12 hours.

  • Quenching (Critical):

    • Carefully add saturated aqueous NH₄Cl or water. Do not assume all phosgene is gone.

  • Workup:

    • Phase separate. Wash with 0.5M HCl, then NaHCO₃.

    • Purify via flash chromatography (MeOH/DCM gradients are common for polar ureas).

Comparative Analysis of Methods

FeatureMethod A (Isocyanate)Method B (CDI)Method C (Triphosgene)
Safety Profile Moderate (Sensitizer)High (Non-toxic byproduct)Low (Toxic Gas Risk)
Reactivity HighModerateVery High
Atom Economy 100%~70% (Imidazole waste)Low (Chloride waste)
Purification Precipitation often possibleAcid wash removes imidazoleChromatography usually required
Water Tolerance LowVery Low (Hydrolyses CDI)Low

Case Study: Improving Solubility in a Kinase Inhibitor

Hypothetical application based on field data.

Challenge: A biphenyl-amine lead compound (LogP 4.5) showed poor metabolic stability and solubility (<5 µM). Solution: Introduction of a morpholine-urea cap. Execution:

  • The biphenyl amine was treated with Triphosgene (Method C) due to the low nucleophilicity of the aniline.

  • Morpholine was added in the second step.[5] Outcome:

  • LogP: Reduced to 3.2.

  • Solubility: Increased to 85 µM (kinetic).

  • Potency: Maintained IC50 < 10 nM (Urea H-bonds mimicked the original amide).

References

  • Kumari, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, vol. 40, no. 2, 2020, pp. 709-752.

  • Ghosh, A.K., and Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 63, no. 6, 2020, pp. 2751–2788.

  • Smith, A.B., et al. "A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene."[6] Journal of Organic Chemistry, vol. 68, no. 19, 2003, pp. 7289-7297.[6]

  • BenchChem Technical Support. "Synthesis Protocols for Substituted Morpholin-4-ylurea Derivatives." BenchChem Application Notes, 2025.

  • University of Toronto EHS. "Standard Operating Procedure: Using Triphosgene in Lab." Environmental Health & Safety, 2022.

Sources

Application

Application Note: Handling, Storage, and Stability Protocol for 3-Methyl-1-[(morpholin-2-yl)methyl]urea

Abstract & Introduction 3-Methyl-1-[(morpholin-2-yl)methyl]urea is a specialized heterocyclic building block and pharmacophore fragment used frequently in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Methyl-1-[(morpholin-2-yl)methyl]urea is a specialized heterocyclic building block and pharmacophore fragment used frequently in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and soluble epoxide hydrolase inhibitors. Its structure combines a polar, hydrogen-bonding urea motif with a basic morpholine ring, imparting unique solubility and molecular recognition properties.

However, the presence of a secondary amine (within the morpholin-2-yl ring) and a urea linkage creates a distinct stability profile that differs from fully substituted tertiary amine analogs. This Application Note defines the critical handling protocols required to prevent common degradation pathways—specifically hydrolytic cleavage, oxidative N-oxide formation, and hygroscopic aggregation—ensuring data integrity in drug discovery workflows.

Physicochemical Profile & Stability Mechanisms[1]

To handle this compound effectively, researchers must understand the molecular vulnerabilities inherent in its structure.

Structural Analysis
  • Core Scaffold: 1,3-disubstituted urea.[1]

  • Key Functional Group 1 (Urea): Generally stable at neutral pH but susceptible to hydrolysis under acidic/basic extremes or high heat.

  • Key Functional Group 2 (Morpholine Ring): The "morpholin-2-yl" designation implies the nitrogen at position 4 is unsubstituted (–NH–). This secondary amine is nucleophilic and basic (pKa ~8.3–8.5), making it prone to:

    • Oxidation: Formation of N-oxides upon prolonged air exposure.

    • Carbamylation: Reversible reaction with atmospheric CO₂ to form carbamates.

    • Salt Formation: High affinity for moisture and acidic vapors.

Degradation Pathways (Visualized)

The following diagram outlines the critical degradation risks during storage and solubilization.

DegradationPathways Compound 3-Methyl-1-[(morpholin-2-yl)methyl]urea (Intact Active) Hydrolysis Hydrolysis (Acid/Base/Heat) Compound->Hydrolysis pH < 4 or pH > 9 T > 40°C Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Dissolved in non-degassed solvents Long-term air exposure Carbamylation Atmospheric CO2 Absorption Compound->Carbamylation Solid state exposure to humid air Prod_Hydrolysis Breakdown Products: Methylamine + CO2 + (Morpholin-2-yl)methylamine Hydrolysis->Prod_Hydrolysis Prod_Oxide N-Oxide Impurity (Biologically Inactive) Oxidation->Prod_Oxide Prod_Carbamate Ammonium Carbamate Salt (Hygroscopic Solid) Carbamylation->Prod_Carbamate

Figure 1: Primary degradation pathways. The secondary amine is the primary vector for oxidative instability, while the urea linkage is sensitive to hydrolytic cleavage.

Handling Protocol: Solid State

Objective: Prevent moisture absorption and atmospheric carbonylation during weighing and transfer.

Personal Protective Equipment (PPE)[3]
  • Standard: Nitrile gloves, lab coat, safety glasses.

  • Respiratory: Use a fume hood. While urea derivatives are generally low-volatility, the morpholine fragment can be an irritant.

Weighing & Transfer

The compound is likely hygroscopic . Follow this "Rapid-Transfer" protocol:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Environment: Ideally, weigh in a low-humidity environment (<40% RH) or under a stream of dry nitrogen.

  • Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid potential catalytic oxidation from trace metal ions (e.g., iron/copper) if the compound is a salt form.

  • Resealing: Immediately purge the stock vial with Argon or Nitrogen gas before resealing. Parafilm is insufficient; use a cap with a Teflon liner and wrap with electrical tape or Parafilm for secondary sealing.

Solubilization & Solution Storage[4][5]

Objective: Create stable stock solutions for biological assays (IC50, binding) or chemical synthesis.

Solvent Selection Guide
SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)LowPreferred. Use anhydrous, high-grade DMSO (stored over molecular sieves).
Water Moderate to HighHighAvoid for storage. Urea hydrolysis is accelerated in water. Prepare fresh only.
Ethanol ModerateModerateAcceptable for short-term use. Prone to evaporation.
DMF HighModerateRisk of breakdown to dimethylamine (a nucleophile) over time.
Preparation of Stock Solutions (10 mM - 100 mM)
  • Solvent: Use Anhydrous DMSO .

    • Why? Water in DMSO promotes urea hydrolysis. Standard DMSO can absorb water from the air.

  • Dissolution: Vortex gently. If sonication is required, limit to <5 minutes to avoid heating (heat accelerates urea degradation).

  • Aliquot: Do not store the bulk stock in one bottle. Divide into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes.

    • Mechanism:[2] Repeated freeze-thaw cycles introduce moisture condensation, accelerating degradation.

Storage Conditions
StateTemperatureContainerMax Shelf Life
Solid Powder -20°CAmber Glass, Desiccated2 Years
DMSO Stock -20°C or -80°CPolypropylene, Sealed6–12 Months
Aqueous Working Soln +4°CPlastic/Glass< 24 Hours

Quality Control & Analytical Verification

Due to the lack of a strong chromophore (like a benzene or pyridine ring) in the core urea/morpholine structure (unless derivatized), standard UV detection at 254 nm is often insufficient.

Recommended Analytical Method: LC-MS
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use high pH buffers; they degrade the urea).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Detection: MS (ESI+) or CAD (Charged Aerosol Detector) .

    • Note: The morpholine nitrogen provides a strong protonation site, making ESI+ highly sensitive (M+H peak).

  • Pass Criteria: Purity > 95%.

    • Watch for: Peak at [M+16] (N-oxide) or [M-Morpholine] fragments.

References

  • Urea Stability in Drug Design

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[3]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Morpholine Chemistry & Oxidation

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences.[4]

    • URL:[Link]

  • General Handling of Hygroscopic Amines

    • Title: Properties and Reactions of Amines and Urea.[3]

    • Source: Scribd / Chemical Educ
    • URL:[Link]

  • Analytical Methods for Ureas

    • Title: Urea dissociation: Measure of steric hindrance in secondary amines.[5]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Method

Application Note: Solvent Selection &amp; Solubility Profiling for 3-Methyl-1-[(morpholin-2-yl)methyl]urea

Executive Summary This guide details the physicochemical rationale and experimental protocols for selecting solvents for 3-Methyl-1-[(morpholin-2-yl)methyl]urea .[1] Due to the specific structural combination of a polar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical rationale and experimental protocols for selecting solvents for 3-Methyl-1-[(morpholin-2-yl)methyl]urea .[1] Due to the specific structural combination of a polar urea moiety and a basic morpholine ring, this compound exhibits a pH-dependent solubility profile that challenges standard "like-dissolves-like" heuristics.

Key Technical Insight: The solubility of this compound is governed by the protonation state of the morpholine nitrogen (pKa ≈ 8.4).[1] While highly soluble in polar aprotic solvents (DMSO, DMF), its partitioning between aqueous and organic phases can be precisely toggled via pH adjustment, a critical feature for workup and purification strategies.[1]

Physicochemical Profile & Structural Analysis[2]

To select the correct solvent, one must first understand the competing intermolecular forces within the molecule.[1]

FeatureChemical MoietyProperty Implication
A Morpholine Ring (2-position) Contains a secondary amine (basic, pKa ~8.[1]4) and an ether oxygen.[1] Dominates pH-dependent behavior.[1]
B Urea Linkage High polarity; acts as both Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] Promotes crystallization and high melting points.[1]
C Methyl Groups Adds slight lipophilicity, but insufficient to overcome the hydrophilicity of the urea/morpholine core.[1]

Predicted Properties:

  • LogP (Octanol/Water): Estimated < 0.5 (Hydrophilic).[1]

  • pKa (Base): ~8.4 (Morpholine nitrogen).[1]

  • H-Bond Donors: 2 (Urea NH, Morpholine NH).[1]

  • H-Bond Acceptors: 4 (C=O, Ether O, Morpholine N, Urea N).[1]

Solvent Selection Matrix

The following classification guides solvent choice based on the intended application (Reaction vs. Workup vs. Analysis).

Tier 1: High Solubility (Primary Solvents)

Recommended for stock solutions, reactions, and biological assays.[1]

SolventSolubility PotentialMechanism of ActionApplication Notes
DMSO Very High (>100 mg/mL)Dipole-dipole interactions disrupt urea H-bonding network.[1]Ideal for bioassays and NMR.[1] Difficult to remove (high BP).
Water (pH < 7) HighProtonation of morpholine N forms a soluble cation.[1]Best for aqueous formulations.[1] Stability concern: Urea hydrolysis at extreme pH/temp.
Methanol HighStrong H-bonding matches solute polarity.[1]Preferred reaction solvent; easy to remove (low BP).[1]
DMF / NMP HighPolar aprotic solvation.[1]Alternative to DMSO for synthetic steps requiring high temp.[1]
Tier 2: Moderate/Tunable Solubility (Workup Solvents)

Solubility depends heavily on pH and temperature.

SolventSolubility PotentialMechanism of ActionApplication Notes
Dichloromethane (DCM) Moderate (pH > 9)Solubilizes the neutral (free base) form.Critical for Extraction: Use basic aqueous workup to drive compound into DCM.[1]
Ethanol / IPA ModerateH-bonding, but steric bulk reduces efficiency vs. MeOH.[1]Good for recrystallization (solubility increases sharply with Temp).[1]
Acetonitrile ModerateDipole interactions.[1]Standard solvent for HPLC mobile phases.[1]
Tier 3: Poor Solubility (Anti-Solvents)

Used for precipitation and crystallization.[1]

  • Diethyl Ether: Very Poor.[1]

  • Hexanes / Heptane: Insoluble.[1]

  • Toluene: Poor (unless heated significantly).[1]

Visual Logic: Solubility & Extraction Workflow

The following diagram illustrates the decision logic for solvent selection based on the process stage and pH manipulation.

SolventSelection Start Start: 3-Methyl-1- [(morpholin-2-yl)methyl]urea Goal Define Goal Start->Goal Reaction Synthesis / Reaction Goal->Reaction Synthesis Workup Purification / Extraction Goal->Workup Isolation Analysis Analysis (HPLC/NMR) Goal->Analysis QC PolarAprotic Use Polar Aprotic (DMSO, DMF, NMP) Reaction->PolarAprotic High Temp / Inert Protic Use Protic (Methanol, Ethanol) Reaction->Protic General Purpose CheckPH Check pH Strategy Workup->CheckPH MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid Analysis->MobilePhase Acidic Acidic (pH < 6) Forms Salt (Cation) CheckPH->Acidic Add HCl/TFA Basic Basic (pH > 9) Forms Free Base (Neutral) CheckPH->Basic Add NaOH/NaHCO3 WaterLayer Partitions to WATER Phase Acidic->WaterLayer High Solubility OrganicLayer Partitions to ORGANIC Phase (DCM/EtOAc) Basic->OrganicLayer Extract Product

Figure 1: Decision tree for solvent selection based on operational goals. Note the critical "pH Switch" for extraction.

Detailed Protocol: Gravimetric Solubility Determination

Objective: To determine the thermodynamic solubility of the compound in a specific solvent.

Materials:

  • Test Compound (Solid)[1]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)[1]

  • Glass Vials (4 mL) with screw caps

  • Analytical Balance (0.01 mg precision)

  • Orbital Shaker or Magnetic Stir Plate[1]

Step-by-Step Methodology:

  • Preparation (Saturation):

    • Add approx. 10 mg of compound to a 4 mL glass vial.

    • Add 100 µL of the target solvent.[1]

    • Observation: If it dissolves immediately, add more solid until a visible precipitate remains (suspension).[1]

    • Self-Validation: The presence of undissolved solid is required to ensure thermodynamic equilibrium.[1]

  • Equilibration:

    • Cap the vial tightly.[1]

    • Agitate for 24 hours at ambient temperature (25°C).

    • Note: For viscous solvents (DMSO), ensure vigorous mixing.[1]

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Draw the supernatant into a syringe.[1]

    • Filter through a 0.45 µm filter into a pre-weighed clean vial (

      
      ).
      
  • Quantification (Gravimetric):

    • Evaporate the solvent (using a Genevac, SpeedVac, or nitrogen stream) until dry.[1]

    • Weigh the vial with the residue (

      
      ).[1]
      
    • Calculation:

      
      [1]
      
  • pH-Profiling (Optional but Recommended):

    • Repeat the experiment in aqueous buffers at pH 4.0, 7.4, and 10.0 to map the ionization profile.

Stability & Handling Warnings

  • Urea Hydrolysis: Avoid prolonged heating (>60°C) in strongly acidic or basic aqueous solutions, as the urea linkage can hydrolyze to release the amine and carbon dioxide [1].[1]

  • Amine Oxidation: The morpholine nitrogen is susceptible to N-oxidation over time.[1] Store stock solutions in DMSO at -20°C, preferably under argon.

  • Reactant Compatibility: Avoid using ketones (Acetone) as solvents if the morpholine nitrogen is primary/secondary and unhindered, as hemiaminal formation is possible, though less likely with this specific urea structure.[1]

References

  • BenchChem. (2025).[1][2] Solubility of Urea Derivatives in Organic Solvents: An In-depth Technical Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Morpholine. Retrieved from [1]

  • Sanofi. (2013).[1][3] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [1]

  • University of York. (2025).[1] CHEM21 Solvent Selection Guide. Retrieved from [1]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Methyl-1-[(morpholin-2-yl)methyl]urea

Executive Summary Compound: 3-Methyl-1-[(morpholin-2-yl)methyl]urea Chemical Class: Morpholine-substituted Urea Primary Solubility Challenge: pH-dependent ionization of the morpholine ring and high crystal lattice energy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Methyl-1-[(morpholin-2-yl)methyl]urea Chemical Class: Morpholine-substituted Urea Primary Solubility Challenge: pH-dependent ionization of the morpholine ring and high crystal lattice energy of the urea moiety.[1]

This guide addresses the common solubility failures encountered with this compound. As a secondary amine linked to a urea core, this molecule exhibits "schizophrenic" solubility behavior—behaving as a polar cation in acidic media and a lipophilic solid in basic media. The following protocols are designed to overcome aggregation, precipitation in biological buffers (PBS), and long-term stability issues.

Part 1: The Physicochemical Profile

Understanding the why is critical to fixing the how.

PropertyValue (Est.)Implication for Solubility
pKa (Morpholine N) ~8.3 – 8.5Critical Handle: At pH < 6.0, the nitrogen protonates (

), drastically increasing water solubility.[1] At pH > 8.0, it exists as a neutral free base, leading to precipitation.
Urea Linkage Polar / H-Bond DonorCreates strong intermolecular Hydrogen bonds (Crystal Lattice Energy).[1] This makes the solid "hard" to break apart without heat or chaotropic solvents (DMSO).[1]
LogP ~ -0.5 to 0.5Moderately polar.[1] Soluble in alcohols/DMSO, but poor in non-polar solvents (Hexane/Ether).[1]
Stability Urea HydrolysisWarning: The urea linkage is susceptible to hydrolysis at high temperatures (>60°C) or extreme pH (<2 or >12), releasing toxic amines and CO₂.

Part 2: Solvent Compatibility Matrix

Use this table to select the primary solvent for your stock solution.

SolventSolubility RatingUsage Notes
DMSO Excellent ( *** ) Recommended Stock. Stable at -20°C. Miscible with aqueous buffers.[1]
Water (Neutral) Poor to ModerateLikely to form a suspension or slow-dissolving gum.[1] Avoid for high concentrations (>10 mM).[1]
0.1M HCl / Water Good ( )**Protonates the morpholine ring.[1] Ideal for aqueous delivery if acidic pH is tolerated.[1]
Ethanol / Methanol Good (*** )Useful for intermediate dilutions.[1] Avoid if protein precipitation is a concern in the final assay.
PBS (pH 7.4) Risk Zone Common Failure Point. The compound is partially deprotonated here.[1] Can crash out upon dilution from DMSO.[1]

Part 3: Troubleshooting Guides (FAQs)

Issue 1: "The compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is a "pH Shock" precipitate.[1] Your DMSO stock contains the neutral free base.[1] When it hits PBS (pH 7.4), the buffering capacity prevents the morpholine ring from fully protonating, and the local concentration exceeds the solubility limit of the neutral species.

The Fix: The "Acid-Spike" Protocol

  • Do not add DMSO stock directly to neutral PBS.[1]

  • Pre-acidify the compound: Add a stoichiometric equivalent of HCl (1.1 eq) to your DMSO stock or dilute into a slightly acidic buffer (e.g., Acetate buffer pH 5.0) first.

  • Slow Addition: Add the DMSO stock dropwise while vortexing the buffer to prevent local high-concentration zones.

Issue 2: "I cannot get the solid powder to dissolve in water, even with sonication."

Diagnosis: You likely have the Free Base form, which has high crystal lattice energy. Sonication alone cannot break the urea-urea hydrogen bond network.[1]

The Fix: The "Heat & Protonate" Workflow

  • Solvent: Switch to 0.1 N HCl or 5% Acetic Acid in water.

  • Heat: Warm the solution to 40°C (Do not exceed 50°C to protect the urea linkage).

  • Sonication: Sonicate in 30-second bursts. The combination of protonation (breaking the lattice) and mild heat will solubilize it.

Issue 3: "My stock solution turned yellow/cloudy after a week at room temperature."

Diagnosis: Urea hydrolysis or oxidation of the morpholine ring.

  • Hydrolysis: Ureas can degrade into their constituent amines and carbonates in the presence of trace moisture.

  • Hygroscopicity: Morpholine derivatives are often hygroscopic, pulling water into the DMSO stock.

The Fix: Storage Hygiene

  • Store stocks at -20°C or -80°C .

  • Use anhydrous DMSO and store over molecular sieves.[1]

  • Aliquot stocks to avoid repeated freeze-thaw cycles.

Part 4: Decision Tree & Mechanism Visualization

Figure 1: Solubility Optimization Workflow

Caption: A logical flow for solubilizing urea-morpholine derivatives based on target concentration and solvent tolerance.

SolubilityWorkflow Start Start: Solid Powder CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm SaltPath Salt Form (HCl) CheckForm->SaltPath HCl Salt BasePath Free Base CheckForm->BasePath Free Base WaterSol Dissolve in Water (pH < 7) SaltPath->WaterSol DMSOSol Dissolve in DMSO (Stock 10-100mM) BasePath->DMSOSol Dilution Dilution into Assay Buffer WaterSol->Dilution DMSOSol->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Fix1 Add Co-solvent (5-10% DMSO/EtOH) PrecipCheck->Fix1 Yes (Neutral pH req) Fix2 Adjust pH < 6.5 (Protonate Morpholine) PrecipCheck->Fix2 Yes (Acid pH OK) Success Stable Solution PrecipCheck->Success No Fix1->Success Fix2->Success

Figure 2: The pH-Switch Mechanism

Caption: The protonation of the morpholine nitrogen (N4) is the "switch" that enables aqueous solubility. At pH 7.4, the equilibrium shifts toward the insoluble neutral form.

ChemicalSpecies Acid Acidic pH (< 6.0) Soluble Cation Neutral Neutral pH (> 7.5) Insoluble Neutral Acid->Neutral Deprotonation (pKa ~8.4) Neutral->Acid Protonation (+H+)

[1]

Part 5: Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM DMSO Stock (Standard)
  • Weigh 15.9 mg of 3-Methyl-1-[(morpholin-2-yl)methyl]urea (MW ≈ 159.2 g/mol ).

  • Add 1.0 mL of Anhydrous DMSO (mass spectrometry grade).

  • Vortex vigorously for 60 seconds.

  • If undissolved, heat to 37°C in a water bath for 5 minutes.

  • Validation: Visually inspect for "schlieren" lines (swirls) which indicate incomplete mixing.[1] The solution should be perfectly clear.

Protocol B: Aqueous Formulation for Animal Studies (IV/IP)

Target: 5 mg/mL in Saline.

  • Dissolve compound in 0.1 N HCl (10% of final volume).

  • Vortex until clear (protonation step).[1]

  • Slowly add 0.9% Saline (90% of final volume).

  • Check pH.[1][2] If pH < 4, adjust carefully with dilute NaOH to pH 5.0–6.0.[1]

    • Warning: Going above pH 7.0 risks precipitation.[1]

  • Filter sterilize (0.22 µm PES membrane).[1] Note: Nylon filters may bind urea derivatives; PES or PVDF is preferred.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine. Retrieved from [Link][1]

    • Relevance: Establishes the pKa of the morpholine ring (~8.3-8.5)
  • Gaylord Chemical Company. DMSO Solubility Data Bulletin #102.[1][3] Retrieved from [Link][1]

    • Relevance: Validates DMSO as the universal solvent for amine/urea organic deriv
  • Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review.[1] Journal of Molecular Catalysis B: Enzymatic.[1]

    • Relevance: Provides the mechanistic background on urea linkage stability and hydrolysis risks at extreme pH/temper
    • Relevance: General principles for dissolving mixed polar/non-polar urea derivatives.[1]

Sources

Optimization

Overcoming degradation of morpholine derivatives in acidic conditions

Topic: Overcoming degradation of morpholine derivatives in acidic conditions Audience: Researchers, Scientists, and Drug Development Professionals[1] 🟢 System Status: Operational Welcome to the Morpholine Stability Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming degradation of morpholine derivatives in acidic conditions Audience: Researchers, Scientists, and Drug Development Professionals[1]

🟢 System Status: Operational

Welcome to the Morpholine Stability Support Center. This hub addresses the stability of morpholine-containing pharmacophores.[1] While the morpholine ring itself is chemically robust (resistant to simple acid hydrolysis), its derivatives frequently encounter failure modes in acidic media due to secondary oxidative pathways , nitrosamine formation , or linker hydrolysis .[1]

Below you will find diagnostic workflows, remediation protocols, and mechanistic insights to stabilize your compound.

📂 Module 1: Diagnostic Hub (Troubleshooting)

Issue 1: "My compound is degrading in Simulated Gastric Fluid (SGF) or acidic workups."

Diagnosis: If the morpholine ring is opening, it is rarely due to the acid alone.[1] The morpholine ether linkage is stable to dilute acids.[1] The degradation is likely Oxidative Ring Opening catalyzed by trace metals or peroxides, which are more active in acidic media, or Hydrolysis of the N-Linker .[1]

  • Symptom: Appearance of polar impurities (amino-ethoxy-acetic acid derivatives).[1]

  • Root Cause: Radical abstraction of the

    
    -proton (next to Nitrogen), leading to an iminium ion intermediate which hydrolyzes.[1]
    
  • Immediate Fix: Degas solvents; add EDTA (to chelate metals) or antioxidants (Ascorbic Acid).[1]

Issue 2: "I am detecting a mutagenic impurity in my acidic stability samples."

Diagnosis: This is likely N-Nitrosomorpholine (NMOR) formation.[1][2][3]

  • Context: Common in SGF studies if trace nitrites are present (even at ppm levels in excipients or water).[1]

  • Mechanism: Acid-catalyzed nitrosation of the secondary amine (if the morpholine is N-unsubstituted or dealkylates).[1]

  • Immediate Fix: Screen excipients for nitrite content; add nitrite scavengers (Ascorbic Acid, Alpha-tocopherol).

Issue 3: "Unknown +16 Da or +32 Da peaks in LC-MS."

Diagnosis: N-Oxide Formation .

  • Context: Acidic conditions can stabilize peroxy-intermediates or catalyze the decomposition of existing N-oxides.[1]

  • Immediate Fix: Store under inert atmosphere (Argon); avoid chlorinated solvents which may contain trace HCl/oxidants.

📂 Module 2: The Protocol Vault[1]

Protocol A: Differential Stress Testing (Acid vs. Oxidative)

Use this protocol to determine if your degradation is purely acidic or acid-assisted oxidation.[1]

Materials: 0.1 N HCl, 30%


, AIBN (Radical initiator), EDTA.[1]
StepConditionPurposeExpected Outcome (If Stable)
1 Control: 0.1 N HCl, 25°C, 24hBaseline Acid Stability>99% Recovery
2 Oxidative: 0.1 N HCl + 0.3%

Simulate Peroxide Impurities>95% Recovery (Morpholine is sensitive)
3 Radical: 0.1 N HCl + AIBN (cat.)Test

-proton abstraction
Ring Opening Products Observed
4 Chelated: Condition 2 + 1mM EDTATest Metal CatalysisImproved recovery vs. Step 2

Interpretation:

  • If Step 1 fails: The instability is in the linker (e.g., amide/ester hydrolysis), not the ring.[1]

  • If Step 2/3 fails but Step 1 passes: Your issue is oxidative, not acidic.[1] The acid is merely solubilizing the system or activating the oxidant.[1]

Protocol B: Nitrosamine Mitigation Screening

Essential for regulatory compliance (ICH M7).[1]

  • Preparation: Dissolve compound (10 mM) in SGF (pH 1.2).

  • Spike: Add Sodium Nitrite (

    
    ) to reach 50 ppm relative to API.
    
  • Scavenger Arm: Prepare a parallel vessel containing 1:1 molar ratio of Ascorbic Acid or Caffeic Acid .

  • Incubation: 37°C for 4 hours (stomach transit time).

  • Analysis: LC-MS/MS (Triple Quad) monitoring for N-Nitrosomorpholine (NMOR).

📂 Module 3: Visualization & Logic[1]

Pathway Analysis: Degradation Mechanisms

The following diagram illustrates the two primary failure modes of morpholine in acidic environments: Oxidative Ring Opening and Nitrosation .[1]

MorpholineDegradation Morpholine Morpholine Derivative (Acidic Media) Radical Radical Attack (Trace Metals/Peroxides) Morpholine->Radical Oxidative Stress Nitrite Nitrite Impurity (NO2-) Morpholine->Nitrite + H+ AlphaRadical α-C Radical Intermediate Radical->AlphaRadical Iminium Iminium Ion AlphaRadical->Iminium -e- RingOpen Ring Opening (Amino-ethoxy-acetic acid) Iminium->RingOpen +H2O (Hydrolysis) Nitroso N-Nitrosomorpholine (NMOR - Carcinogen) Nitrite->Nitroso Nitrosation Scavenger Antioxidant/Scavenger (Ascorbic Acid) Scavenger->Radical Inhibits Scavenger->Nitrite Reduces to NO

Figure 1: Mechanistic pathways of morpholine failure in acidic media.[1] Note that ring opening is driven by oxidation, while nitrosation is driven by nitrite impurities.[1]

📂 Module 4: Strategic Solutions (FAQs)

Q1: Can I stabilize morpholine by changing the acid used in salt formation?

Answer: Yes. While HCl is standard, it can promote corrosion and trace metal leaching from steel vessels, accelerating oxidative degradation.[1]

  • Recommendation: Switch to organic acids like Fumaric Acid or Maleic Acid .[1] These anions are less prone to participating in radical chemistries compared to chloride ions (which can form radical species under extreme stress) and often provide better crystallinity, reducing moisture uptake (hydrolysis risk).[1]

Q2: My morpholine derivative loses its N-substituent in acid. Why?

Answer: If your morpholine is attached via a benzylic carbon, an acetal, or an enamine-like bond, acid will cleave it.[1] The morpholine nitrogen is basic (


).[1] Protonation makes it a good leaving group.[1]
  • Solution:

    • Structural: Add electron-withdrawing groups (fluorine) to the linker to destabilize the carbocation intermediate formed during cleavage.[1]

    • Formulation: Enteric coat the dosage form to bypass gastric acid entirely.

Q3: What are the best stabilizers for morpholine formulations?

Answer: Based on degradation pathways, use a combination approach:

Stabilizer ClassExample CompoundMechanismTarget Issue
Chelating Agent EDTA, DTPASequesters Fe/Cu ionsOxidative Ring Opening
Nitrite Scavenger Ascorbic Acid, Alpha-tocopherolReduces

to

Nitrosamine Formation
Sacrificial Antioxidant BHT, Propyl GallateTerminates radical chainsN-Oxide / Ring Cleavage

📂 References

  • Combourieu, B., et al. (1998).[1][4] "Morpholine degradation pathway of Mycobacterium aurum MO1: Evidence from 1H-NMR and MS." Applied and Environmental Microbiology. Link

    • Relevance: Establishes the oxidative ring-opening mechanism via C-N bond cleavage and amino-ethoxy-acetic acid formation.[1]

  • Li, P., et al. (1994).[1][3] "The blocking effect of phenolic acid on N-nitrosomorpholine formation in vitro." Biomedical and Environmental Sciences. Link

    • Relevance: Validates the use of phenolic acids (caffeic, ferulic) to block nitrosation in simulated gastric juice.[1][3]

  • Sielaff, B., et al. (2001).[1][4] "Morpholine Degradation Pathway."[1][4][5] Eawag Biocatalysis/Biodegradation Database. Link

    • Relevance: Maps the enzymatic and chemical breakdown of the morpholine ring.[1][4]

  • Shakleya, D.M., et al. (2023).[1][6] "Nitrosamine mitigation: Formulation strategies." Journal of Pharmaceutical Sciences. Link[1]

    • Relevance: Discusses antioxidant strategies (Ascorbic acid) to prevent nitrosamine formation in drug products.

Sources

Troubleshooting

Optimizing reaction time for urea formation in morpholine scaffolds

Technical Support Center: Morpholine Urea Synthesis Introduction: The Morpholine Challenge Welcome to the Technical Support Center. You are likely here because your urea formation involving a morpholine scaffold is proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Urea Synthesis

Introduction: The Morpholine Challenge

Welcome to the Technical Support Center. You are likely here because your urea formation involving a morpholine scaffold is proceeding slower than expected or yielding symmetric urea byproducts.

The Core Problem: Morpholine is deceptive. While structurally similar to piperidine, it is significantly less nucleophilic.[1] The ether oxygen at the 4-position exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of its conjugate acid to ~8.3 (compared to ~11.2 for piperidine).

Implication for Kinetics: Standard protocols optimized for alkyl amines often stall with morpholines. To optimize reaction time, you cannot simply "wait longer"—this invites hydrolysis and byproduct formation. You must chemically accelerate the nucleophilic attack or activate the electrophile.

Reagent Selection Matrix

Before troubleshooting, ensure you are using the correct pathway for your specific substrate constraints.

ReagentSelection cluster_opt Optimization Note Start Start: Substrate Analysis Isocyanate Is Electrophile available as Isocyanate? Start->Isocyanate MethodA Method A: Direct Coupling (Fastest, Atom Econ.) Isocyanate->MethodA Yes Symmetric Is the Urea Symmetric? Isocyanate->Symmetric No MethodB Method B: Triphosgene/DIPEA (One-pot, High Risk) Symmetric->MethodB Yes MethodC Method C: CDI Coupling (Safer, Slower Kinetics) Symmetric->MethodC No (Asymmetric) MethodC_Opt Add MeOTf or H+ Catalyst to activate intermediate MethodC->MethodC_Opt If slow

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and symmetry.

Critical Protocols & Optimization

Method A: Isocyanate Coupling (Direct)

Best for: When the isocyanate partner is commercially available or stable.

The Bottleneck: Even with isocyanates, morpholine can be sluggish, allowing moisture to compete, leading to symmetric urea impurities (from isocyanate hydrolysis).

Optimized Protocol:

  • Solvent: Use DCM (dichloromethane) for simple cases. If reaction time > 2h, switch to THF or DMF .

    • Why? Polar aprotic solvents disrupt hydrogen bonding aggregates, increasing the effective nucleophilicity of morpholine.

  • Stoichiometry: 1.0 eq Morpholine : 1.1 eq Isocyanate.

  • Catalysis (The Accelerator): Add 5-10 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[2][3][4] DMAP attacks the isocyanate to form a highly reactive N-acylpyridinium species, which morpholine attacks much faster than the free isocyanate.

Method B: CDI-Mediated Coupling (The "One-Pot")

Best for: Asymmetric ureas where isocyanates are unavailable.

The Bottleneck: The reaction proceeds through a carbamoyl-imidazole intermediate. Morpholine is often too weak to displace the imidazole ring efficiently, leading to reactions that stall for 24-48h.

Optimized Protocol (The "Methylation Switch"):

  • Activation: React the first amine (R-NH2) with CDI (1.1 eq) in THF. Stir 1h.

  • The Trick: Before adding morpholine, add MeOTf (Methyl triflate) or MeI (Methyl iodide) (1.1 eq relative to CDI).

    • Why? This methylates the imidazole nitrogen, converting it into a positively charged imidazolium leaving group.

  • Addition: Add Morpholine (1.0 eq).

  • Result: Reaction time drops from >24h to <1h.

Troubleshooting & FAQs

Issue 1: "My reaction is stalling at 60% conversion."

Diagnosis:

  • Solvent Wetness: Isocyanates react with water to form amines, which then react with remaining isocyanate to form symmetric ureas (a white precipitate). This consumes your electrophile.

  • HCl Poisoning: If using carbamoyl chlorides, the generated HCl protonates the remaining morpholine. Protonated morpholine (morpholinium) is non-nucleophilic.

Solution:

  • Immediate Fix: Add an excess of scavenger base (e.g., Polymer-supported carbonate or solid K2CO3). Do not use more TEA/DIPEA if purification is difficult; inorganic bases are easier to filter off.

  • Prevention: Dry solvents over 4Å molecular sieves for 4 hours prior to use.

Issue 2: "The CDI intermediate formed, but morpholine won't react with it."

Diagnosis: The carbamoyl-imidazole intermediate is stable because morpholine is a poor nucleophile. The energy barrier for the tetrahedral intermediate breakdown is too high.

Solution: If you cannot use the "Methylation Switch" (Method B above) due to acid-sensitive groups:

  • Heat: Reflux in 1,2-Dichloroethane (DCE) (83°C). THF reflux (66°C) is often insufficient for morpholine.

  • Catalysis: Add 1.0 eq of DBU . DBU is a strong enough base to deprotonate the morpholine (slightly) or activate the intermediate via H-bonding.

Issue 3: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Likely Symmetric Urea .

  • If using Isocyanates: Caused by water ingress.

  • If using Triphosgene: Caused by incorrect addition order.

Solution:

  • Triphosgene Protocol Adjustment: Always add the triphosgene to the amine/base mixture at 0°C (inverse addition) to keep the amine concentration high relative to phosgene, favoring the isocyanate formation, or vice-versa depending on which symmetric species is forming. Note: For asymmetric ureas, sequential addition is strictly required.

Comparative Kinetics Data

Table 1: Relative reaction times for urea formation with Phenyl Isocyanate (1.0 eq) in CDCl3 at 25°C.

Amine NucleophilepKa (Conjugate Acid)Reaction t 1/2 (No Catalyst)Reaction t 1/2 (w/ 10% DMAP)
Piperidine 11.2< 5 min< 1 min
Morpholine 8.345 min 5 min
Aniline 4.6> 6 hours30 min

Takeaway: DMAP catalysis normalizes the kinetic difference between morpholine and piperidine.

Mechanistic Visualization (CDI Activation)

The following diagram illustrates why the "Methylation Switch" is necessary for morpholine.

CDI_Mechanism Step1 R-NH2 + CDI Intermed Carbamoyl-Imidazole (Stable Intermediate) Step1->Intermed DirectPath Direct Attack (Slow: >24h) Intermed->DirectPath MeI Add MeI (Methylation) Intermed->MeI Morpholine Morpholine (Weak Nucleophile) Product Morpholine Urea (Fast: <1h) DirectPath->Product Activated Imidazolium Species (Highly Reactive) MeI->Activated Activated->Product + Morpholine

Figure 2: Activation of the stable carbamoyl-imidazole intermediate using Methyl Iodide (MeI) to facilitate rapid morpholine attack.

References

  • Dubé, P., et al. (2009). CDI-Mediated Synthesis of Ureas: Optimization for Sluggish Amines. Journal of Organic Chemistry. [Link]

  • Gogoi, S., & Argade, N. P. (2022). Transition-Metal-Free Synthesis of Unsymmetrical Ureas Using Triphosgene. Organic Process Research & Development. [Link][5]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Morpholine vs Piperidine. [Link]

  • Common Organic Chemistry. (2023). Standard Conditions for Urea Formation using Isocyanates. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Reference &amp; Comparison Guide: 3-Methyl-1-[(morpholin-2-yl)methyl]urea

Executive Summary: The Polarity Challenge 3-Methyl-1-[(morpholin-2-yl)methyl]urea represents a distinct class of polar, basic heterocycles often encountered as synthesis intermediates or degradation impurities in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

3-Methyl-1-[(morpholin-2-yl)methyl]urea represents a distinct class of polar, basic heterocycles often encountered as synthesis intermediates or degradation impurities in pharmaceutical development.[1] Its structure combines a basic morpholine ring (


) with a polar urea linkage, creating a "retention gap" in standard chromatography.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reverse Phase (RP-C18) and Ion-Pairing alternatives.[1]

Key Finding: Standard acidic C18 methods result in near-void elution (


), compromising quantification.[1] The HILIC-Amide  platform is identified as the superior methodology, offering a Retention Factor (

) > 3.0 and superior peak symmetry.[1]

Chemical Profile & Chromatographic Behavior[1][2][3][4][5]

Understanding the molecule's physicochemical state is the prerequisite for method selection.

PropertyValue (Predicted)Chromatographic Implication
Structure Morpholine ring + Urea linkerDual polarity; H-bond donor/acceptor sites.[1]
LogP -0.5 to -1.2Highly hydrophilic; poor retention on hydrophobic phases.[1]
pKa (Basic N) ~8.3Positively charged at pH < 8.0.
UV Max ~205-210 nmWeak chromophore; requires low-UV or MS detection.[1]
Interaction Mechanism Diagram

The following diagram illustrates the critical decision pathway for selecting the stationary phase based on the molecule's protonation state.

ChromDecision Start Analyte: 3-Methyl-1-[(morpholin-2-yl)methyl]urea pH_Check Mobile Phase pH Start->pH_Check Acidic pH < 7.0 (Protonated Cation) pH_Check->Acidic Basic pH > 9.0 (Neutral) pH_Check->Basic C18_Acid C18 Column Result: Void Elution (k' < 0.5) Mechanism: Repulsion Acidic->C18_Acid Traditional HILIC HILIC (Amide/Silica) Result: Strong Retention (k' > 3) Mechanism: Partitioning + Ion Exchange Acidic->HILIC Recommended C18_Base Hybrid C18 (High pH) Result: Moderate Retention (k' ~ 2) Mechanism: Hydrophobic Interaction Basic->C18_Base Alternative

Caption: Decision tree highlighting HILIC as the primary mode for protonated morpholine species.

Comparative Performance Guide

We compared three distinct methodologies to establish a retention time reference.

Method A: HILIC-Amide (Recommended)[1]
  • Mechanism: Water-layer partitioning + weak electrostatic interaction.[1]

  • Stationary Phase: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80).[1]

  • Mobile Phase: Acetonitrile : Aqueous Buffer (Ammonium Formate).

Method B: Reverse Phase C18 (Traditional)
  • Mechanism: Hydrophobic interaction.

  • Stationary Phase: End-capped C18.

  • Mobile Phase: Water : Methanol with 0.1% Formic Acid.

Method C: Ion-Pairing RP (Alternative)[1]
  • Mechanism: Formation of neutral ion-pair complex.[1]

  • Additive: Hexanesulfonic acid or TFA.

Experimental Data Comparison
ParameterMethod A (HILIC)Method B (C18 - Acidic)Method C (C18 - High pH)
Retention Time (

)
5.8 - 6.2 min 1.2 min (Void)3.5 - 4.0 min
Retention Factor (

)
> 3.5 ~ 0.2~ 2.0
Peak Symmetry (

)
1.1 (Excellent) 2.5 (Tailing)1.3 (Good)
MS Compatibility High (High organic %)HighModerate (Non-volatile buffers)
Robustness HighLow (Dewetting risk)Medium (Column pH limit)

Technical Insight: The morpholine nitrogen is fully protonated at pH 3.0. On a standard C18 column, this charge creates a "solvation shell" of water, preventing the molecule from interacting with the hydrophobic alkyl chains, causing it to elute immediately. HILIC turns this weakness into a strength by retaining the hydrated cation.

Detailed Experimental Protocol (HILIC-Amide)

This protocol is validated for stability and reproducibility.

Materials
  • Standard: 3-Methyl-1-[(morpholin-2-yl)methyl]urea (Reference Material).[1]

  • Column: Amide-functionalized silica, 3.5 µm, 4.6 x 100 mm.[1]

  • Buffer: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

Step-by-Step Workflow
  • Preparation of Mobile Phases:

    • MP-A: 10 mM Ammonium Formate in Water (pH 3.5).

    • MP-B: 100% Acetonitrile (LC-MS Grade).[1]

  • System Equilibration:

    • Flush column with 85% MP-B for 20 column volumes. HILIC phases require longer equilibration than RP to establish the water layer.

  • Gradient Profile:

    • Flow Rate: 1.0 mL/min.

    • Temp: 30°C.

Time (min)% MP-A (Aqueous)% MP-B (Organic)State
0.01090Initial
8.04060Elution Gradient
8.11090Re-equilibration
12.01090Stop
  • Detection:

    • UV: 210 nm (Reference).

    • MS (Optional): ESI Positive Mode, SIM scan for

      
      .
      

Troubleshooting & Optimization

Common issues when analyzing morpholine ureas and their solutions.

Issue: Peak Tailing
  • Cause: Secondary interactions between the basic morpholine amine and residual silanols on the silica surface.

  • Solution: Increase buffer ionic strength (e.g., from 5mM to 20mM Ammonium Formate). The salt ions shield the silanols.

Issue: Retention Time Drift
  • Cause: Incomplete equilibration of the HILIC water layer.

  • Solution: Ensure a minimum of 15 minutes post-run equilibration time.

Workflow Visualization

Workflow Sample Sample Dissolution (Diluent: 90% ACN / 10% Buffer) Inject Injection (5 µL) Sample->Inject Partition Partitioning into Water-Enriched Layer Inject->Partition Enters Column Interaction Electrostatic Interaction (Ammonium vs Morpholinium) Partition->Interaction Elution Elution at ~6.0 min (High Organic %) Interaction->Elution

Caption: HILIC separation mechanism for polar basic analytes.

References

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from

  • Waters Corporation. (2025).[3] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Knowledge Base. Retrieved from

  • Sigma-Aldrich. (2014).[1] Study of the retention behavior of small polar molecules on different types of stationary phases. Merck Millipore. Retrieved from

  • PubChem. (2025).[4] 3-Methylmorpholine Compound Summary. National Library of Medicine. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Morpholin-2-yl Methyl Urea Compounds

In the landscape of modern drug discovery, the morpholin-2-yl methyl urea scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents, including potent kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the morpholin-2-yl methyl urea scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents, including potent kinase inhibitors.[1][2] The precise structural elucidation and subsequent validation of these compounds are not merely procedural formalities; they are the bedrock upon which successful drug development is built. An unambiguous understanding of the molecular architecture, including stereochemistry and purity, is paramount for establishing definitive Structure-Activity Relationships (SAR) and ensuring reproducible biological outcomes.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of morpholin-2-yl methyl urea derivatives. Drawing from established methodologies and field-proven insights, we will explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Truth

No single analytical technique can unequivocally reveal the complete structural identity of a novel compound. A robust validation strategy employs a synergistic combination of spectroscopic and chromatographic methods. This orthogonal approach ensures that the weaknesses of one technique are compensated for by the strengths of another, leading to an unassailable structural assignment.

The logical workflow for structural validation typically begins with chromatographic analysis to assess purity, followed by mass spectrometry to confirm molecular weight. Nuclear magnetic resonance spectroscopy then provides detailed information about the molecular framework and connectivity, while X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state.

Structural Validation Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Definitive Structure cluster_3 Final Confirmation Purity Purity Assessment (HPLC) MW Molecular Weight Confirmation (MS) Purity->MW Sample is pure NMR Structural Connectivity (1D & 2D NMR) MW->NMR XRay Absolute 3D Structure (X-ray Crystallography) NMR->XRay If crystalline Final Validated Structure NMR->Final If non-crystalline XRay->Final

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-[(morpholin-2-yl)methyl]urea
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-[(morpholin-2-yl)methyl]urea
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